molecular formula C11H17NO2 B12105254 1-(3,5-Dimethoxyphenyl)propan-1-amine

1-(3,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B12105254
M. Wt: 195.26 g/mol
InChI Key: YWGGHZCOYWJAAO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral primary amine characterized by a propane chain linked to an aromatic ring substituted with two methoxy groups at the 3- and 5-positions. Its hydrochloride salt form (CAS 2061996-57-2) has a molecular formula of C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . The compound exists in enantiomeric forms, with the (S)-enantiomer being commercially available for research purposes, primarily as a pharmaceutical intermediate .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGHZCOYWJAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(3,5-dimethoxyphenyl)propan-1-amine may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde or ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanamine Derivatives

Substituent Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3,5-Dimethoxyphenyl)propan-1-amine 3,5-di-OCH₃ C₁₁H₁₇NO₂ 185.23 (free base) Reference compound
1-(3,5-Difluorophenyl)propan-1-amine 3,5-di-F C₉H₁₁F₂N 183.19 (free base) Fluorine substituents increase electronegativity; reduced steric hindrance
1-(3-Methoxyphenyl)propan-1-amine 3-OCH₃ C₁₀H₁₅NO 165.23 (free base) Single methoxy group; altered electronic and steric profile
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine 5-F, 2-OCH₃ C₁₀H₁₄FNO 183.22 (free base) Mixed halogen/methoxy substitution; meta-para positioning

Key Findings :

  • Electronic Effects : Methoxy groups enhance electron density on the aromatic ring compared to fluorine, which may influence binding to receptors requiring π-π interactions .
Chain Length and Position Isomers
Compound Name Chain Structure Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3,5-Dimethoxyphenyl)propan-1-amine -CH₂CH₂CH₂NH₂ C₁₁H₁₇NO₂ 185.23 (free base) Amine at terminal carbon
3-(3,5-Dimethoxyphenyl)propan-1-amine -CH₂CH(NH₂)CH₃ C₁₁H₁₇NO₂ 185.23 (free base) Amine at secondary carbon; structural isomer
1-(3,5-Dimethoxyphenyl)ethanamine -CH₂CH₂NH₂ C₁₀H₁₅NO₂ 181.23 (free base) Shorter chain; reduced lipophilicity

Key Findings :

  • Chain Length : Propanamine derivatives exhibit higher lipophilicity than ethanamine analogs, affecting membrane permeability and bioavailability .
  • Isomerism : Positional isomers (e.g., terminal vs. secondary amine) alter molecular geometry, impacting interactions with chiral receptors .

Enantiomeric Comparisons

Compound Name Enantiomer CAS Number Molecular Weight (g/mol) Biological Relevance
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl S 2061996-57-2 231.72 Preferred in asymmetric synthesis; higher demand in research
(R)-1-(3,5-Difluorophenyl)propan-1-amine HCl R 473733-16-3 207.65 Opposite configuration may reduce target affinity compared to S-enantiomers

Key Findings :

  • Stereoselectivity : The (S)-enantiomer of 1-(3,5-dimethoxyphenyl)propan-1-amine is more commonly synthesized, suggesting its relevance in drug discovery for CNS targets .

Physicochemical and Pharmacokinetic Properties

Property 1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 1-(3,5-Difluorophenyl)propan-1-amine HCl 1-(3-Methoxyphenyl)propan-1-amine HCl
Solubility (Water) Moderate (hydrochloride salt) Low (free base) Moderate
LogP ~2.1 (predicted) ~2.5 (predicted) ~1.8 (predicted)
Stability Stable at RT (hydrochloride) Sensitive to hydrolysis Hygroscopic

Key Findings :

  • Salt Forms : Hydrochloride salts improve aqueous solubility and stability, critical for formulation .
  • Lipophilicity : Fluorinated analogs exhibit higher LogP values, enhancing blood-brain barrier penetration .

Biological Activity

1-(3,5-Dimethoxyphenyl)propan-1-amine, also known as (S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride , is a compound with a unique structural framework that includes a propan-1-amine backbone and a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of approximately 233.72 g/mol. This compound is primarily studied for its potential biological activities and as an intermediate in the synthesis of other biologically active molecules.

The compound is classified as an aromatic amine due to the presence of a primary amine group (NH₂) attached to a benzene ring with two methoxy substituents at the 3 and 5 positions. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

Synthesis and Characterization

1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods, each with distinct advantages and disadvantages regarding yield and purity. Common synthetic routes include:

  • Ugi Reaction : A multicomponent reaction that allows for the formation of amines through the combination of isocyanides, aldehydes, and amines.
  • Transamination : Utilizing biocatalysts to achieve enantiomerically pure products.

Interaction with Receptors

Preliminary studies suggest that 1-(3,5-Dimethoxyphenyl)propan-1-amine may interact with various neurotransmitter receptors, particularly:

  • Serotonin Receptors : Potential binding affinity has been noted, which could implicate its role in mood regulation.
  • Dopamine Transporters : Initial data indicate possible interactions that warrant further exploration regarding its effects on dopaminergic signaling.

Potential Applications

Due to its structural characteristics, this compound may have implications in:

  • Pharmacology : As a precursor for developing new psychoactive substances or therapeutic agents targeting neurological disorders.
  • Material Science : Its unique structure may allow for applications beyond traditional pharmacology.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds or analogs. For instance:

Compound NameStructure FeaturesUnique Characteristics
3,4-MethylenedioxyamphetamineMethylenedioxy group on an aromatic ringKnown psychoactive effects
2-(3,4-Dimethoxyphenyl)ethanamineEthyl chain instead of propylDifferent pharmacological profile
4-MethylthioamphetamineMethylthio group on an aromatic ringDistinctive effects on serotonin receptors

These compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)propan-1-amine and highlight the potential for diverse biological activities stemming from minor structural modifications.

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